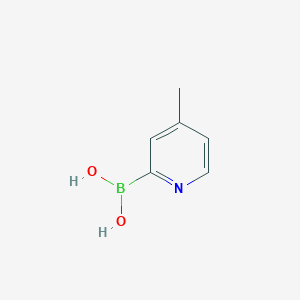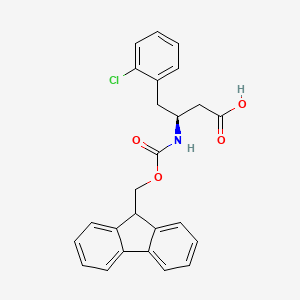
4-Methylpyridine-2-boronic acid
Vue d'ensemble
Description
4-Methylpyridine-2-boronic acid is a chemical compound with the molecular formula C6H8BNO2 . It is often used as a reagent in the preparation of various chemical derivatives .
Molecular Structure Analysis
The molecular weight of 4-Methylpyridine-2-boronic acid is 136.94 g/mol . The SMILES string representation of its structure isCc1ccnc(c1)B(O)O . Physical And Chemical Properties Analysis
4-Methylpyridine-2-boronic acid is a white to light yellow crystal powder . It has a molecular weight of 136.94 g/mol . Unfortunately, specific information about its boiling point, density, and other physical properties was not found in the available resources.Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including 4-Methylpyridine-2-boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology .
Separation Technologies
Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in separation technologies . They can be used for electrophoresis of glycated molecules .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . For example, they are used in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
Building Materials for Microparticles
Boronic acids are employed as building materials for microparticles for analytical methods . This can be particularly useful in the development of new diagnostic tools and techniques .
Controlled Release of Insulin
Boronic acids are used in polymers for the controlled release of insulin . This has significant implications for the treatment of diseases like diabetes .
Catalytic Protodeboronation
Boronic acids, including 4-Methylpyridine-2-boronic acid, are used in catalytic protodeboronation of pinacol boronic esters . This is a valuable transformation in organic synthesis .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Boronic acids, including 4-Methylpyridine-2-boronic acid, are valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . Future research may focus on developing new synthesis methods, exploring new reactions, and improving the understanding of their mechanisms of action.
Propriétés
IUPAC Name |
(4-methylpyridin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-8-6(4-5)7(9)10/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRJYCBMVWNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376413 | |
| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
372963-48-9 | |
| Record name | 4-METHYLPYRIDINE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














